REACTION_CXSMILES
|
[C:1]([NH:4][CH2:5][C:6]1[N:11]=[C:10]([C:12]2[N:13]=[C:14]([N:17]=[C:18]([NH2:20])[NH2:19])[S:15][CH:16]=2)[CH:9]=[C:8](Cl)[CH:7]=1)(=[O:3])[CH3:2].[H][H]>[Pd].CO>[C:1]([NH:4][CH2:5][C:6]1[N:11]=[C:10]([C:12]2[N:13]=[C:14]([N:17]=[C:18]([NH2:19])[NH2:20])[S:15][CH:16]=2)[CH:9]=[CH:8][CH:7]=1)(=[O:3])[CH3:2]
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Name
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4-(6-Acetylaminomethyl-4-chloropyridin-2-y1)-2-(diaminomethyleneamino)thiazole
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Quantity
|
160 mg
|
Type
|
reactant
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Smiles
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C(C)(=O)NCC1=CC(=CC(=N1)C=1N=C(SC1)N=C(N)N)Cl
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Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
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Name
|
|
Quantity
|
5 mL
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Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After the catalyst was removed by filtration
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Type
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CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
ADDITION
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Details
|
the residue was mixed with water
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Type
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EXTRACTION
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Details
|
the free base was extracted with ethyl acetate
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Type
|
WASH
|
Details
|
The extract was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NCC1=CC=CC(=N1)C=1N=C(SC1)N=C(N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |